(S)-1-Azaspiro[4.4]nonane-2,6-dione
Description
Properties
CAS No. |
187106-14-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
(5S)-1-azaspiro[4.4]nonane-2,9-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)/t8-/m0/s1 |
InChI Key |
LXGWFGOAUWPEFB-QMMMGPOBSA-N |
SMILES |
C1CC(=O)C2(C1)CCC(=O)N2 |
Synonyms |
1-Azaspiro[4.4]nonane-2,6-dione,(S)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
(S)-1-Azaspiro[4.4]nonane-2,6-dione features a bicyclic structure that includes a nonane ring fused with a five-membered nitrogen-containing ring. Its molecular formula is , and it has a molecular weight of approximately 153.18 g/mol. The presence of the nitrogen atom within its spirocyclic framework contributes to its distinctive chemical and biological properties.
Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its ability to mimic natural products and exhibit bioactive properties. Its spirocyclic structure allows for interactions with various biological targets, potentially modulating enzyme activity or receptor function. Research indicates that derivatives of this compound may exhibit therapeutic effects against diseases such as:
- Neurological Disorders : Some derivatives have shown promise in treating seizure disorders, demonstrating anticonvulsant properties.
- Cancer : Investigations into the compound's derivatives suggest potential activity against various cancer types due to their ability to interfere with cancer cell proliferation.
Case Studies
- Anticonvulsant Activity : A study evaluated several N-phenylamino derivatives of this compound for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant activity in animal models, highlighting the potential for developing new anticonvulsant medications .
- Synthesis of Derivatives : Researchers have successfully synthesized enantiopure analogues of this compound, optimizing reaction conditions to achieve high yields (up to 94%) of desired products . These analogues are being evaluated for their biological activities, further expanding the compound's application scope.
Synthetic Routes
The synthesis of this compound typically involves enantioselective methods that yield high-purity compounds suitable for biological testing. Common synthetic routes include:
- Reflux Conditions : Utilizing acetic acid under reflux conditions has been effective in producing high yields of the target compound.
- Functional Group Modifications : Researchers have explored various functional group modifications to enhance the biological activity of synthesized derivatives.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Spiro[4.4]nonane-1,6-dione | Lacks nitrogen atom | Different reactivity and biological activity |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Contains additional nitrogen atoms | Altered biological activity due to increased nitrogen |
| 1,6-Dioxaspiro[4.4]nonane | Features oxygen atoms in the spirocyclic framework | Different applications and reactivity |
The unique nitrogen-containing structure of this compound imparts distinct chemical properties compared to related compounds, making it particularly valuable in research and industrial applications.
Comparison with Similar Compounds
(R)-1-Azaspiro[4.4]nonane-2,6-dione
- Structural Similarities : Shares the same molecular formula and bicyclic framework but differs in stereochemistry at the spiro carbon.
- Synthesis : Synthesized from optically active keto diesters via Curtius rearrangement and cyclization, similar to the (S)-enantiomer .
- Applications : The (R)-enantiomer is a key intermediate in the synthesis of (−)-cephalotaxine, a natural alkaloid with antitumor activity .
- Key Distinction : Stereochemistry significantly impacts biological activity and synthetic utility. For example, only the (R)-enantiomer is reported in cephalotaxine synthesis, underscoring enantiomer-specific reactivity .
2-Azaspiro[4.4]nonane-1,3-dione Derivatives
- Structural Differences : Contains a 1,3-dione motif instead of 2,6-dione, altering electronic properties and hydrogen-bonding capacity.
- Pharmacological Activity: N-Phenylamino derivatives exhibit anticonvulsant properties, with ED₅₀ values ranging from 34–112 mg/kg in rodent models .
- Comparison: The 2,6-dione system in (S)-1-azaspiro[4.4]nonane-2,6-dione may confer distinct reactivity (e.g., lactam stability) compared to the 1,3-dione derivatives, which are more electrophilic due to adjacent carbonyl groups .
Bicyclo[3.3.1]nonane-2,4-dione and 2,6-dione Derivatives
- Structural Features: Bicyclo[3.3.1] frameworks lack a spiro junction but share fused bicyclic dione systems. 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Exhibits strong binding to fungal enzymes (e.g., Cellobiose dehydrogenase, ΔG = −5.19 kcal/mol) and human inflammatory proteins (TNF-α, ΔG = −8.56 kcal/mol) . Bicyclo[3.3.1]nonane-2,6-dione: Used in organometallic chemistry for chiral ansa-titanocene complexes, demonstrating versatility in non-biological applications .
1,7-Dioxaspiro[4.4]nonane-2,6-dione
- Structural Comparison : Replaces the nitrogen atom with oxygen, forming a spiro-dilactone.
- Synthesis : Prepared via DIBALH reduction of spiro-dilactones, yielding (R)-configured products .
- Applications : Primarily explored in materials science, contrasting with the azaspiro compound’s biological relevance .
Data Tables
Table 1: Physicochemical and Pharmacokinetic Comparison
Table 2: Binding Affinities of Selected Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (μM) |
|---|---|---|---|
| 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione | Cellobiose dehydrogenase | −5.19 | 156.22 |
| This compound | Not reported | N/A | N/A |
| 2,5-O-Methylene-D-mannitol | Human TNF-α | −8.56 | 0.52 |
Key Research Findings
Stereochemical Impact: The (R)-enantiomer of 1-azaspiro[4.4]nonane-2,6-dione is critical in natural product synthesis, while the (S)-form remains underexplored in published studies .
Pharmacological Potential: Azaspiro derivatives with 1,3-dione motifs show anticonvulsant activity, whereas bicyclo diones exhibit dual antifungal and anti-inflammatory properties .
Synthetic Challenges: Azaspiro compounds require enantioselective routes (e.g., Curtius rearrangement), whereas bicyclo diones are synthesized via annulation or organometallic approaches .
Preparation Methods
Key Steps and Stereochemical Fidelity
-
Acyl Azide Formation : Treatment of acid 11 with diphenylphosphoryl azide (DPPA) generates acyl azide 12 , a critical intermediate.
-
Curtius Rearrangement : Thermal decomposition of 12 induces a-sigmatropic shift, producing an isocyanate intermediate that cyclizes to form the 1-azaspiro[4.4]nonane core with retention of configuration at the quaternary carbon.
-
Ethylene Ketal Protection : Subsequent ketalization stabilizes the diketone moiety, yielding (R)-4 with ≥95% enantiomeric excess (ee).
To obtain the (S)-enantiomer, the synthesis would require starting with the (S)-configured precursor analogous to (R)-10. This approach highlights the importance of chiral relays in preserving stereochemical integrity during spirocycle assembly.
Domino Radical Bicyclization Strategy
Recent advances in radical chemistry have enabled the synthesis of 1-azaspiro[4.4]nonane derivatives via a domino bicyclization process. This method constructs the spirocyclic framework in a single step through sequential radical generation and cyclization.
Reaction Design and Mechanism
The protocol employs O-benzyl oxime ethers 18a–k bearing alkenyl substituents (Table 1). Under radical initiation by AIBN or triethylborane (EtB), alkoxyaminyl radicals 22 undergo 5-exo cyclization followed by 6-endo spirocyclization to form the target structure (Scheme 1).
Table 1: Selected Substrates and Yields for Domino Bicyclization
| Substrate | R | R | Yield (%) | trans:cis |
|---|---|---|---|---|
| 18a | Ph | H | 67 | 3:1 |
| 18e | COMe | CN | 52 | 4:1 |
| 18k | C≡CH | H | 11 | 2:1 |
Prospects for Asymmetric Catalysis
While no direct asymmetric synthesis of (S)-1-azaspiro[4.4]nonane-2,6-dione is documented, emerging methodologies in catalytic enantioselective cyclization could be leveraged. Potential strategies include:
-
Chiral Brønsted Acid Catalysis : To induce asymmetry during spirocyclization.
-
Transition Metal Complexes : Rhodium or palladium catalysts for kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT).
Q & A
Q. What are the primary synthetic routes for (S)-1-Azaspiro[4.4]nonane-2,6-dione, and how do reaction conditions influence enantioselectivity?
The synthesis of this compound typically employs asymmetric alkylation using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries to achieve high enantioselectivity (up to >90% ee) . Key steps include:
- Enantio- and diastereo-selective alkylation to establish the spirocyclic core.
- Reductive cyclization to form the azaspiro framework.
Q. Critical parameters :
- Temperature : Optimal yields (60–80%) are achieved at −78°C to 0°C.
- Catalysts : Chiral catalysts like BINOL derivatives enhance stereochemical control.
- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
Methodological Insight : Use HPLC with chiral columns to monitor enantiomeric excess during synthesis .
Q. How can the stereochemistry of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical assignment, resolving the (S)-configuration via spatial arrangement of the spirocyclic nitrogen and carbonyl groups . NMR spectroscopy provides complementary
- H-NMR : Coupling constants (e.g., ) indicate rigid spirocyclic geometry.
- -NMR : Carbonyl signals at δ 170–175 ppm confirm lactam formation.
Best Practice : Combine NOESY/ROESY experiments with computational modeling (DFT) to validate spatial interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
| Technique | Key Data | Purpose |
|---|---|---|
| FT-IR | ν(C=O) ~1750 cm⁻¹ | Confirm lactam carbonyls |
| MS (HRMS) | [M+H]⁺ = 154.0867 | Verify molecular formula (CHNO) |
| HPLC | Retention time vs. racemic mix | Assess enantiopurity |
Advanced Tip : Use dynamic NMR to study conformational flexibility in solution .
Advanced Research Questions
Q. How can enantioselectivity in this compound synthesis be optimized for scalable production?
Continuous Flow Reactors improve reproducibility and scalability by maintaining precise temperature/pH control, achieving >90% yield in multi-gram batches . Key strategies :
- Chiral catalyst immobilization : Silica-supported BINAP derivatives reduce catalyst loading.
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress.
Case Study : Pizzonero et al. achieved 95% ee using a domino radical bicyclization approach (yield: 67%) .
Q. What biological mechanisms underlie the antitumor activity of this compound derivatives?
Derivatives inhibit histone deacetylases (HDACs) and topoisomerase II , disrupting cancer cell proliferation . For example:
- Cytotoxicity : IC = 1.2–5.8 µM against leukemia cell lines (e.g., K562).
- Apoptosis Induction : Caspase-3/7 activation observed via fluorescence assays.
Q. Experimental Design :
- SAR Studies : Modify the spirocyclic core with substituents (e.g., methyl, fluoro) to optimize potency.
- Kinase Profiling : Use Eurofins’ KinaseScan to identify off-target effects.
Q. How can contradictory data on the neuroprotective vs. pro-apoptotic effects of this compound be resolved?
Contradictions arise from cell-type specificity and dose-dependency :
- Neuroprotection : At 10–50 nM, derivatives reduce oxidative stress in SH-SY5Y neurons via Nrf2 pathway activation .
- Pro-Apoptotic Effects : At >1 µM, mitochondrial membrane depolarization occurs in glioblastoma cells.
Q. Resolution Strategy :
- Dose-Response Curves : Establish biphasic effects across 0.1–100 µM.
- Omics Profiling : RNA-seq to identify differentially expressed genes in opposing pathways.
Q. What role does this compound play in natural product synthesis?
This compound is a chiral building block for:
- (−)-Cephalotaxine : A leukemia drug synthesized via Curtius rearrangement of the azaspiro intermediate .
- Spirotryprostatin B : Achieved via Pd-catalyzed cross-coupling to install indole moieties.
Q. Synthetic Table :
| Target Molecule | Key Step | Yield | Ref |
|---|---|---|---|
| (−)-Cephalotaxine | Curtius Rearrangement | 45% | |
| (+)-Psymberin | Late-stage spirocyclization | 32% |
Q. What computational methods predict the reactivity of this compound in novel reactions?
DFT Calculations (B3LYP/6-31G*) model:
- Frontier Molecular Orbitals : Predict nucleophilic attack at the lactam carbonyl.
- Transition States : Identify energy barriers for spirocyclic ring-opening.
Case Study : ML-guided retrosynthesis (e.g., Pistachio/Bkms_metabolic models ) proposes viable routes for functionalizing the azaspiro core .
Q. How do structural modifications impact the pharmacokinetic properties of azaspiro derivatives?
| Modification | Effect | Example |
|---|---|---|
| N-Methylation | ↑ LogP (lipophilicity) | LogP from 1.2 → 2.5 |
| Carbonyl Reduction | ↓ Metabolic clearance | t ↑ 2.3-fold |
| Spiro Expansion | Alters target selectivity | 1-Azaspiro[5.5] derivatives lose HDAC inhibition |
In Vivo Validation : Use PAMPA assays to measure membrane permeability (e.g., Pe = 12 × 10 cm/s) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
LC-MS/MS with a HILIC column resolves polar impurities (e.g., diastereomers, oxidation byproducts).
- Limit of Quantitation (LOQ) : 0.1% for related substances.
- Critical Impurities : Monitor 8-hydroxy derivatives (m/z 170.1) via MRM transitions.
Regulatory Compliance : Follow ICH Q3A guidelines for residual solvents (e.g., THF < 720 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
